Cas no 103855-82-9 (2-amino-3-(2,3-dimethylphenyl)propanoic acid)

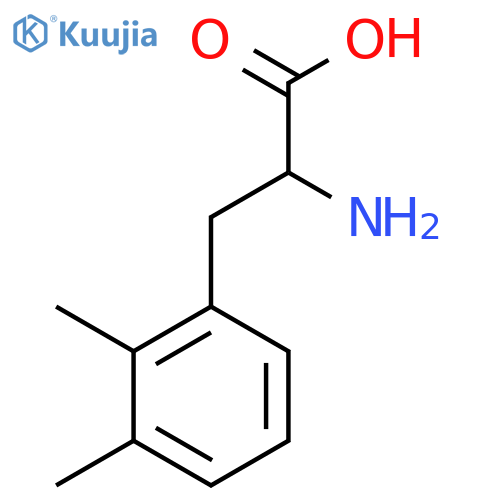

103855-82-9 structure

商品名:2-amino-3-(2,3-dimethylphenyl)propanoic acid

CAS番号:103855-82-9

MF:C11H15NO2

メガワット:193.242303133011

MDL:MFCD05228015

CID:125891

PubChem ID:3507238

2-amino-3-(2,3-dimethylphenyl)propanoic acid 化学的及び物理的性質

名前と識別子

-

- Alanine,3-(2,3-xylyl)-, DL- (6CI)

- 2,3-Dimethyl-DL-phenylalanine

- 2-amino-3-(2,3-dimethylphenyl)propanoic acid

- DL-2,3-Dimethylphenylalanine

- DTXSID90393150

- AB92804

- CS-0440087

- AB92815

- 2,3-Dimethy-DL-phenylalanine

- (2R)-2-amino-3-(2,3-dimethylphenyl)propanoic acid

- SCHEMBL5326602

- AKOS010901447

- MFCD05228015

- EN300-1832363

- AB92816

- A50319

- 103855-82-9

-

- MDL: MFCD05228015

- インチ: 1S/C11H15NO2/c1-7-4-3-5-9(8(7)2)6-10(12)11(13)14/h3-5,10H,6,12H2,1-2H3,(H,13,14)

- InChIKey: YOOQLMVNYYJZEI-UHFFFAOYSA-N

- ほほえんだ: OC(C(CC1C=CC=C(C)C=1C)N)=O

計算された属性

- せいみつぶんしりょう: 193.11035

- どういたいしつりょう: 193.11

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 3

- 複雑さ: 206

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): -0.7

- トポロジー分子極性表面積: 63.3A^2

じっけんとくせい

- PSA: 63.32

- LogP: 1.95810

2-amino-3-(2,3-dimethylphenyl)propanoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1248793-1g |

Alanine,3-(2,3-xylyl)-, DL- (6CI) |

103855-82-9 | 95% | 1g |

$140 | 2024-06-07 | |

| Enamine | EN300-1832363-0.5g |

2-amino-3-(2,3-dimethylphenyl)propanoic acid |

103855-82-9 | 0.5g |

$300.0 | 2023-09-19 | ||

| Advanced ChemBlocks | O28709-1G |

2,3-Dimethyl-DL-phenylalanine |

103855-82-9 | 95% | 1G |

$100 | 2023-09-15 | |

| Enamine | EN300-1832363-0.25g |

2-amino-3-(2,3-dimethylphenyl)propanoic acid |

103855-82-9 | 0.25g |

$288.0 | 2023-09-19 | ||

| Enamine | EN300-1832363-0.1g |

2-amino-3-(2,3-dimethylphenyl)propanoic acid |

103855-82-9 | 0.1g |

$275.0 | 2023-09-19 | ||

| Enamine | EN300-1832363-0.05g |

2-amino-3-(2,3-dimethylphenyl)propanoic acid |

103855-82-9 | 0.05g |

$263.0 | 2023-09-19 | ||

| Enamine | EN300-1832363-1g |

2-amino-3-(2,3-dimethylphenyl)propanoic acid |

103855-82-9 | 1g |

$314.0 | 2023-09-19 | ||

| 1PlusChem | 1P007XG7-1g |

Alanine,3-(2,3-xylyl)-, DL- (6CI) |

103855-82-9 | 95% | 1g |

$211.00 | 2023-12-26 | |

| eNovation Chemicals LLC | Y1248793-1g |

Alanine,3-(2,3-xylyl)-, DL- (6CI) |

103855-82-9 | 95% | 1g |

$140 | 2025-02-26 | |

| eNovation Chemicals LLC | Y1248793-5g |

Alanine,3-(2,3-xylyl)-, DL- (6CI) |

103855-82-9 | 95% | 5g |

$270 | 2025-02-26 |

2-amino-3-(2,3-dimethylphenyl)propanoic acid 関連文献

-

1. Stapling of unprotected helical peptides via photo-induced intramolecular thiol–yne hydrothiolation†Yuan Tian,Jingxu Li,Hui Zhao,Xiangze Zeng,Dongyuan Wang,Qisong Liu,Xiaogang Niu,Xuhui Huang,Naihan Xu,Zigang Li Chem. Sci., 2016,7, 3325-3330

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Amanda Laura Ibiapino,Rafael Cardoso Seiceira,Altivo Pitaluga, Jr.,Antonio Carlos Trindade,Fabio Furlan Ferreira CrystEngComm, 2014,16, 8555-8562

-

Seokjin Moon,Yuh Hijikata Phys. Chem. Chem. Phys., 2019,21, 12112-12120

103855-82-9 (2-amino-3-(2,3-dimethylphenyl)propanoic acid) 関連製品

- 76985-09-6(H-D-2-Nal-OH)

- 80126-54-1((R)-2-Amino-3-(o-tolyl)propanoic acid)

- 63-91-2(L-Phenylalanine)

- 4599-47-7(H-DL-Phe(4-Me)-OH)

- 1991-87-3(4-Methyl-L-phenylalanine)

- 49759-61-7(H-D-Phe(4-Me)-OH)

- 114926-37-3(3-Methyl-L-phenylalanine)

- 150-30-1(DL-3-Phenylalanine)

- 673-06-3(D-Phenylalanine)

- 103957-56-8(2-Amino-3-(3,4-dimethylphenyl)propanoic Acid Hydrochloride)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Amadis Chemical Company Limited

ゴールドメンバー

中国のサプライヤー

試薬

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量